Fluorescent Red Mega 520

Descripción

Evolution of Fluorophore Technologies in Biomedical Research

The journey of fluorescent molecules in biomedical research is a compelling narrative of scientific advancement, beginning with the discovery of quinine (B1679958) sulfate's fluorescent properties and the subsequent explanation of the fluorescence mechanism by Sir George Stokes. nih.govfluorofinder.com The first synthetic fluorophore was created in 1871, and since then, the field has evolved significantly. photonics.com Initially, histology and antibody-based immunohistochemistry provided specificity in locating proteins, but fluorescence offered superior signal sensitivity, revolutionizing biological research by enabling the precise localization of proteins within cells. photonics.com

A significant challenge in early fluorescence microscopy was the natural autofluorescence of biological samples in the UV and blue regions of the spectrum. This necessitated the development of fluorophores that emit light in the greener or redder parts of the spectrum to be more easily identifiable. photonics.com For decades, the illumination sources for these fluorophores were primarily xenon and halogen bulbs. photonics.com While xenon bulbs offered bright, sunlight-like illumination, they had drawbacks, including limited lifespans and thermal risks. photonics.com

The advent of solid-state light-emitting diodes (LEDs) marked a pivotal shift in fluorescence technology. photonics.com Although early LEDs had limitations in cost, power, and a significant "green gap" (poor output between 500-600 nm), technological advancements have made them a more reliable, stable, and long-lasting alternative to traditional lamps. photonics.com Innovations in organic chemistry have expanded the library of synthetic fluorophores, while discoveries in biotechnology, such as the green fluorescent protein (GFP), have enabled the creation of biosensors to monitor processes in living cells. numberanalytics.com The integration of fluorophores with nanotechnology has further enhanced their brightness and photostability. numberanalytics.com This continuous innovation drives the development of new dyes with improved photochemical properties, such as increased brightness, photostability, and narrower emission profiles, to meet the demands of advanced techniques like super-resolution imaging and multiplex analysis. fluorofinder.com

Significance of Long-Wavelength Emitting Dyes in Contemporary Bioimaging

The development and application of long-wavelength emitting dyes, particularly those in the red and near-infrared (NIR) regions, represent a significant leap forward for bioimaging. rsc.org These dyes are in high demand because they address several fundamental challenges encountered with traditional fluorophores that emit in the visible spectrum. rsc.org Biological tissues contain endogenous molecules, such as NAD(P)H and flavins, that naturally fluoresce, creating a background "autofluorescence" that can obscure the signal from the fluorescent probe. rsc.org This autofluorescence is most prominent in the blue, green, and orange wavelengths but significantly diminishes beyond 630 nm. rsc.org By using dyes that excite and emit at longer wavelengths, researchers can achieve clearer images with a much higher signal-to-noise ratio. macsenlab.com

A key advantage of operating in the long-wavelength and NIR window (roughly 650–1450 nm) is the minimal absorption of light by tissues in this range. nih.gov This low absorption allows light to penetrate deeper into biological samples, enabling detailed imaging of structures and processes within living organisms, a technique often referred to as deep-tissue or whole-animal imaging. nih.gov Furthermore, using lower-energy, longer-wavelength light for excitation reduces the potential for phototoxicity and photobleaching, which can damage live samples and cause the fluorescent signal to fade during an experiment. rsc.org

The NIR spectrum is often divided into two regions: NIR-I (700-900 nm) and NIR-II (1000-1700 nm). macsenlab.comacs.org While NIR-I dyes like Indocyanine Green have been valuable, NIR-II dyes offer even deeper tissue penetration due to reduced light scattering at these longer wavelengths. macsenlab.comacs.org The development of novel organic fluorophores, such as cyanine (B1664457) and xanthene-based dyes, that are bright and stable in the NIR regions continues to push the boundaries of what can be visualized within living systems, from tracking blood circulation in real-time to differentiating between closely spaced arteries and veins. acs.orgarxiv.org

Overview of Fluorescent Red Mega 520's Role in Research Paradigms

This compound is a synthetic organic fluorophore that has carved out a specific and important niche within the landscape of bioimaging probes. sigmaaldrich.comscbt.com It belongs to a class of "Mega" labels characterized by an exceptionally large Stokes shift—the difference between the peak wavelengths of its excitation and emission spectra. sigmaaldrich.comrsc.org This large separation between absorption and emission is a highly desirable feature in fluorescence applications. sigmaaldrich.com

Specifically, this compound can be excited efficiently by short-wavelength light sources, including common argon lasers (around 488 nm) that are also used for exciting conventional green-emitting dyes like fluorescein (B123965). sigmaaldrich.com However, its emission is in the far-red region of the spectrum. sigmaaldrich.com This unique spectral property makes it an ideal candidate for multicolour imaging experiments. sigmaaldrich.com Researchers can use a single light source to excite both this compound and a green fluorophore simultaneously, and then detect their distinct, well-separated emission signals without spectral overlap, allowing for the independent tracking of multiple targets in the same sample. sigmaaldrich.com

The NHS-ester (N-Hydroxysuccinimidyl ester) derivative of this compound is designed for covalent labeling of biomolecules. scbt.com This reactive group readily forms stable bonds with primary amino groups found in proteins and other molecules. scbt.com Due to its small molecular size and direct light conversion mechanism (not relying on Förster Resonance Energy Transfer or FRET), it has found applications in sensitive techniques such as DNA sequencing and Fluorescence In Situ Hybridization (FISH) microscopy. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

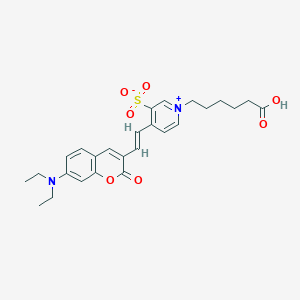

| Chemical Formula | C26H30N2O7S | echemi.com |

| Molecular Weight | 514.6 g/mol | echemi.com |

| Alternate Name | (E)-1-(5-carboxypentyl)-4-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)vinyl)pyridin-1-ium-3-sulfonate | echemi.com |

| Max Absorption (Abs. max) | 520 nm (H2O) | sigmaaldrich.com |

| Max Emission (Em. max) | 664 nm (H2O) | sigmaaldrich.com |

Table 2: Physicochemical Properties of this compound NHS ester

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C30H33N3O9S | sigmaaldrich.comscbt.com |

| Molecular Weight | 611.66 g/mol | sigmaaldrich.comscbt.com |

| Alternate Name | 6-[4-(7-Diethylamino-2-oxo-1-benzopyran-3-ylvinyl)-3-sulfonatopyridinio]hexanoic acid N-succinimidyl ester | scbt.com |

| Max Absorption (Abs. max) | 556 nm (0.1M phosphate (B84403) pH 7.0) | sigmaaldrich.com |

| Max Emission (Em. max) | 667 nm (0.1M phosphate pH 7.0) | sigmaaldrich.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 5(6)-Carboxynaphthofluorescein |

| Di-4-ANEPPS |

| Fluorescein |

| Fluorescent Red Mega 480 |

| Fluorescent Red Mega 500 |

| This compound |

| This compound NHS ester |

| Green Fluorescent Protein (GFP) |

| Indocyanine Green (ICG) |

| IRDye 800CW |

| Quinine Sulfate |

| Red Mega 500 |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7S/c1-3-28(4-2)22-12-11-20-16-21(26(31)35-23(20)17-22)10-9-19-13-15-27(18-24(19)36(32,33)34)14-7-5-6-8-25(29)30/h9-13,15-18H,3-8,14H2,1-2H3,(H-,29,30,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOJDWVAIOLCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583670 | |

| Record name | 1-(5-Carboxypentyl)-4-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540528-09-4 | |

| Record name | 1-(5-Carboxypentyl)-4-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Engineering of Fluorescent Red Mega 520 Analogues

Foundational Synthetic Routes to the Fluorescent Red Mega 520 Core Structure

The core structure of this compound is a complex aromatic system. While specific details on the synthesis of this compound itself are limited in publicly available literature, general principles of fluorescent dye synthesis can be applied. The synthesis likely involves a multi-step process, starting with simpler aromatic precursors.

Based on its chemical name, 6-[4-(7-Diethylamino-2-oxo-1-benzopyran-3-ylvinyl)-3-sulfonatopyridinio]hexanoic acid N-succinimidyl ester, the core can be deconstructed into key fragments: a coumarin (B35378) moiety, a vinyl linker, a sulfonated pyridine (B92270) ring, and a hexanoic acid chain. scbt.com The synthesis would likely involve the individual preparation of these fragments followed by their strategic coupling.

For instance, the coumarin portion, a common scaffold in fluorescent dyes, can be synthesized through various established methods like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation. core.ac.uk The vinyl linker could be introduced via a Wittig or Horner-Wadsworth-Emmons reaction, connecting the coumarin to the pyridine ring. The sulfonation of the pyridine ring is a critical step to enhance water solubility. Finally, the hexanoic acid chain, which serves as a linker for bioconjugation, would be attached to the pyridine core.

A plausible, though generalized, synthetic approach could be:

Synthesis of the Coumarin-Vinyl Fragment: A 7-diethylamino-3-formylcoumarin could be reacted with a phosphonium (B103445) ylide derived from a substituted pyridine to form the vinyl-linked coumarin-pyridine core.

Sulfonation: The pyridine ring could be sulfonated using standard sulfonating agents.

Attachment of the Linker Arm: The hexanoic acid linker could be introduced by alkylating the pyridine nitrogen.

Activation for Bioconjugation: The carboxylic acid of the hexanoic acid linker would then be activated, for example, as an NHS-ester, to facilitate conjugation to biomolecules.

Strategies for Functional Group Introduction and Derivatization for Bioconjugation (e.g., NHS-ester functionality)

A key feature of fluorescent probes for biological applications is their ability to covalently attach to target biomolecules. This is achieved by introducing reactive functional groups. The most common target on proteins is the primary amine group found at the N-terminus and on the side chain of lysine (B10760008) residues. thermofisher.com

For this compound, the N-hydroxysuccinimide (NHS) ester is the chosen reactive group. sigmaaldrich.comscbt.com The synthesis of the NHS-ester derivative involves the activation of a carboxylic acid. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). scielo.br

The NHS ester reacts with primary amines under slightly alkaline conditions (pH 7.2-9) to form a stable amide bond, covalently linking the dye to the protein. thermofisher.com The reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com It is crucial to control the stoichiometry of the labeling reaction to avoid over-labeling, which can lead to a decrease in the quantum yield of the fluorescent conjugate. sigmaaldrich.com

| Reactive Group | Target Functional Group | Resulting Bond | pH Range |

| N-hydroxysuccinimide (NHS) ester | Primary Amine | Amide | 7.2 - 9 |

| Maleimide | Sulfhydryl | Thioether | 6.5 - 7.5 |

| Carbodiimide | Carboxyl | Amide (with added amine) | 4.5 - 5.5 |

This table showcases common reactive groups used for bioconjugation, their target functional groups on biomolecules, the resulting stable covalent bond, and the optimal pH range for the reaction.

Modular Synthesis Approaches for Targeted this compound Constructs

Modular or scaffold-based synthesis offers a powerful strategy for creating libraries of fluorescent probes with diverse properties. nih.gov This approach involves the assembly of a central scaffold from multiple building blocks, allowing for the easy variation of functional components.

For this compound analogues, a modular approach could utilize a central core to which different functionalities are attached. For example, a "click" chemistry approach, such as the copper-catalyzed azide-alkyne cycloaddition, could be employed. core.ac.ukacs.org This would involve synthesizing a core molecule with an alkyne or azide (B81097) group, which can then be readily "clicked" with various functional components, such as targeting moieties or modulators of photophysical properties.

A modular design for targeted probes generally consists of three parts: a fluorophore, a linker, and a targeting group. nih.govrsc.org

Fluorophore: The core structure responsible for the fluorescence, such as the this compound scaffold.

Linker: A flexible chain, like the hexanoic acid in this compound, that separates the fluorophore from the targeting group to minimize steric hindrance.

Targeting Group: A molecule that specifically binds to a particular cellular component or biomolecule. Examples include peptides for nucleus targeting or morpholine (B109124) for lysosome targeting. nih.govmdpi.com

This modular approach facilitates the rapid synthesis of a variety of targeted probes for specific applications, such as imaging of the Golgi apparatus or mitochondria. rsc.orgrsc.org

Combinatorial Chemistry in this compound Library Generation

Combinatorial chemistry is a technique used to create a large number of compounds in a single process. broadinstitute.org This method is particularly useful for discovering new fluorescent dyes with desired properties by generating large, diverse libraries of structurally related compounds. broadinstitute.org

In the context of this compound, combinatorial approaches could be used to systematically vary the substituents on the coumarin or pyridine rings to fine-tune the photophysical properties. For example, a library of analogues could be generated by using a variety of substituted phenols in the initial Pechmann condensation to create different coumarin cores. Similarly, different alkylating agents could be used to introduce a variety of linker arms.

High-throughput screening methods are then employed to identify the compounds with the most desirable characteristics, such as high quantum yield, photostability, and specific environmental sensitivity. broadinstitute.org The "split-and-mix" synthesis on solid-support beads is a powerful combinatorial method where beads are divided into portions, each reacting with a different building block, and then remixed. uq.edu.au Fluorescently labeled colloids can be used to encode the beads, creating a "barcode" that allows for the identification of the compound on each bead. uq.edu.auuq.edu.au

Computational Design Principles for Novel this compound Derivatives

Computational chemistry has become an indispensable tool in the rational design of new fluorescent dyes. mdpi.comacs.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict the photophysical properties of molecules, including their absorption and emission wavelengths. mdpi.comacs.org

For rhodamine dyes, which share structural similarities with the coumarin core of this compound, computational methods have been used to predict their fluorescence peaks with high accuracy. mdpi.com For example, the CAM-B3LYP functional combined with a linear-response solvation model has shown good performance in predicting the emission wavelengths of rhodamine derivatives. mdpi.com

Computational screening can be used to evaluate a large number of virtual candidate molecules before committing to their synthesis, saving time and resources. acs.orgresearchgate.net This process often involves:

Combinatorial generation of virtual structures. acs.org

Quantum chemical simulations to calculate properties like UV-Vis spectra. acs.org

Ranking of candidates based on desired properties to select the most promising ones for synthesis.

A "push-pull" model, which describes the effect of electron-donating (push) and electron-withdrawing (pull) groups on the electronic structure, is a key principle in designing fluorescent dyes with specific properties. acs.org By strategically placing such groups on the aromatic core of this compound, new derivatives with tailored absorption and emission characteristics can be designed.

| Computational Method | Application in Dye Design | Example |

| Density Functional Theory (DFT) | Optimization of ground state geometries, calculation of electronic properties. mdpi.com | Predicting the stable conformation of a dye molecule. |

| Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra. mdpi.com | Estimating the fluorescence color of a novel derivative. |

| Molecular Dynamics (MD) Simulations | Studying the interaction of dyes with their environment, such as cell membranes. mdpi.com | Understanding how a probe orients itself within a lipid bilayer. |

This table summarizes key computational methods and their applications in the design and analysis of fluorescent dyes.

Advanced Photophysical Principles and Mechanistic Investigations of Fluorescent Red Mega 520

Theoretical Frameworks for Electronic Excitation and Emission in Fluorescent Red Mega 520

The fluorescence of this compound is fundamentally governed by the principles of electronic excitation and emission. evidentscientific.com When the fluorophore absorbs a photon of light, its electrons are promoted from the ground state (S₀) to an excited singlet state (S₁). olympusconfocal.com This process occurs on the femtosecond timescale. olympusconfocal.com Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state in a process known as internal conversion and vibrational relaxation, which occurs on the picosecond timescale. olympusconfocal.com

The molecule then returns to the ground state through the emission of a photon, which is the process of fluorescence. evidentscientific.com This emission occurs on the nanosecond timescale. olympusconfocal.com Due to the energy lost during vibrational relaxation, the emitted photon has lower energy and a longer wavelength than the absorbed photon, a phenomenon known as the Stokes Shift. olympusconfocal.com The specific excitation and emission wavelengths are determined by the electronic structure of the molecule. For instance, under 532 nm excitation, a solution of Mega 520 has an emission wavelength of 683 nm. researchgate.net

The efficiency of this process is described by the fluorescence quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable characteristic for a fluorescent dye, indicating that a large fraction of the absorbed energy is released as fluorescence. ep2-bayreuth.de

Intramolecular Energy Transfer Pathways in this compound Chromophores

Intramolecular energy transfer, particularly Förster Resonance Energy Transfer (FRET), is a critical process that can occur within fluorescently labeled biomolecules. bu.edu FRET is a non-radiative transfer of energy from an excited donor fluorophore to an acceptor chromophore. bu.edu This process is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the donor and acceptor transition dipoles. nih.govnih.gov

In the context of a molecule like this compound, which can be conjugated to proteins and other biomolecules, FRET can be used to measure intramolecular distances and conformational changes. scbt.combu.edu For example, if this compound is used as a donor or acceptor in a FRET pair, changes in the distance between it and its partner fluorophore will result in a change in FRET efficiency, which can be observed as a change in the fluorescence intensity or lifetime of the donor. nih.gov

Environmental Sensitivity and Solvatochromism of this compound Fluorescence (e.g., viscosity, polarity, pH)

The fluorescence properties of many dyes, including likely those of the this compound class, are sensitive to the local microenvironment. This phenomenon, known as solvatochromism, refers to the change in the dye's absorption or emission spectra in response to the polarity of the surrounding solvent. nih.gov In polar solvents, the emission of dyes with a significant change in dipole moment upon excitation often shifts to a longer wavelength (a red shift). nih.govresearchgate.net This is due to the stabilization of the more polar excited state by the polar solvent molecules. mdpi.com

The environmental sensitivity of fluorescent probes is a valuable tool in biological imaging, as it can provide information about the local environment within a cell or biomolecule. core.ac.uk For example, a solvatochromic dye can be used to probe the polarity of a protein's active site or to monitor changes in membrane fluidity. nih.gov

The fluorescence of some dyes is also sensitive to other environmental factors such as viscosity and pH. nih.govcore.ac.uk Increased viscosity can restrict intramolecular rotations, which are often non-radiative decay pathways, leading to an increase in fluorescence quantum yield. core.ac.uk Changes in pH can alter the protonation state of a fluorophore, which can significantly affect its absorption and emission properties. rsc.org

| Environmental Factor | Effect on Fluorescence | Underlying Mechanism |

|---|---|---|

| Polarity | Spectral shift (solvatochromism) | Stabilization of the excited state dipole moment by the solvent. nih.govresearchgate.net |

| Viscosity | Increased quantum yield | Restriction of non-radiative decay pathways like intramolecular rotation. core.ac.uk |

| pH | Changes in absorption/emission | Alteration of the fluorophore's protonation state. rsc.org |

Photobleaching Mechanisms and Mitigation Strategies for this compound in High-Resolution Imaging

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. thermofisher.com This process is a significant limitation in fluorescence microscopy, particularly in long-term or high-intensity imaging experiments. thermofisher.com The primary mechanism of photobleaching involves the reaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that can then react with and destroy the fluorophore. nanotempertech.com

Several strategies can be employed to mitigate photobleaching:

Use of Antifade Reagents: These are compounds that quench reactive oxygen species and reduce the rate of photobleaching. researchgate.net

Minimizing Exposure: Reducing the intensity and duration of the excitation light can significantly decrease the rate of photobleaching. thermofisher.com

Choice of Fluorophore: Some fluorophores are inherently more photostable than others. thermofisher.com

Deoxygenation: Removing molecular oxygen from the sample can eliminate the primary pathway for photobleaching. nanotempertech.com

Dual-Illumination Techniques: In some cases, a second illumination wavelength can be used to de-excite the triplet state, reducing the formation of reactive oxygen species. sorbonne-universite.fr

For quantitative imaging studies, it is crucial to account for photobleaching, often by measuring a photobleaching curve to normalize the fluorescence intensity data. thermofisher.com

Quantum Chemical Calculations and Spectroscopic Simulations of this compound

Quantum chemical calculations have become an invaluable tool for understanding and predicting the photophysical properties of fluorescent dyes. rsc.org Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the energies of the ground and excited states, which in turn allows for the prediction of absorption and emission wavelengths. d-nb.info

These calculations can also provide insights into other important properties, such as:

Quantum Yield: By analyzing the different decay pathways from the excited state, it is possible to estimate the fluorescence quantum yield. ep2-bayreuth.de

Solvatochromism: By including solvent effects in the calculations, the spectral shifts in different environments can be simulated. nih.gov

Reaction Pathways: Quantum chemical calculations can be used to explore the mechanisms of photobleaching and other photochemical reactions. rsc.org

Molecular Interactions and Specificity of Fluorescent Red Mega 520 with Biological Targets

Binding Kinetics and Thermodynamics of Fluorescent Red Mega 520-Ligand Interactions

The interaction between a this compound-conjugated ligand and its biological target (e.g., a protein receptor) is governed by fundamental kinetic and thermodynamic principles. Binding kinetics describe the rates of association and dissociation, while thermodynamics quantify the energy of the interaction and the resulting affinity at equilibrium.

Detailed Research Findings: The binding affinity of a probe-ligand conjugate is often determined by techniques that measure the fraction of bound receptor as a function of the conjugate concentration. Fluorescence-based methods are particularly powerful as the probe's signal can be directly monitored. nih.gov For instance, a change in the fluorescence intensity or polarization of this compound upon binding can be plotted to yield a saturation binding isotherm, from which the dissociation constant (Kd) can be calculated. nih.gov The Kd represents the concentration of the conjugate at which 50% of the target receptors are occupied at equilibrium.

Kinetic parameters, the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the binding event. These can be measured using techniques like fluorescence correlation spectroscopy (FCS), which analyzes fluorescence fluctuations to determine the diffusion times of free versus bound probe molecules. nih.gov

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), reveal the driving forces behind the binding event. These can be determined through methods like isothermal titration calorimetry (ITC) or by measuring the Kd at various temperatures. Thermal shift assays, which monitor the change in the melting temperature (Tm) of the target protein upon ligand binding, can also provide insights into the stability of the complex. mdpi.com A positive shift in Tm indicates that the ligand binding stabilizes the protein. mdpi.com

Table 4.1.1: Representative Kinetic and Thermodynamic Data for a Hypothetical Mega 520-Ligand Conjugate This table presents plausible data for the interaction of a this compound-conjugated small molecule with its target protein, as would be determined by biophysical methods.

| Parameter | Representative Value | Method of Determination | Significance |

| Kd (Dissociation Constant) | 15 nM | Fluorescence Titration | Measures binding affinity; lower value indicates higher affinity. |

| kon (Association Rate) | 2 x 105 M-1s-1 | Fluorescence Correlation Spectroscopy (FCS) | Rate at which the conjugate binds to its target. |

| koff (Dissociation Rate) | 3 x 10-3 s-1 | FCS / Washout Assay | Rate at which the conjugate dissociates; a slow koff is often desirable for imaging. |

| ΔG (Gibbs Free Energy) | -10.7 kcal/mol | Calculated from Kd | Overall energy of binding; a negative value indicates a spontaneous interaction. |

| ΔTm (Thermal Shift) | +4.5 °C | Differential Scanning Fluorimetry (DSF) | Indicates ligand-induced stabilization of the target protein. mdpi.com |

Mechanism of Action for this compound in Receptor-Mediated Labeling

Receptor-mediated labeling is a key application for probes like this compound, enabling the visualization and tracking of specific receptors on or within living cells. The general mechanism involves conjugating the fluorophore to a ligand that is specifically recognized by a cell surface receptor.

Detailed Research Findings: The process begins with the specific binding of the this compound-ligand conjugate to its cognate receptor on the plasma membrane. neb.com This interaction can be directly visualized using confocal microscopy, where the fluorescence of Mega 520 delineates the location of the receptors. researchgate.net For many receptor systems, such as G-protein coupled receptors (GPCRs), ligand binding triggers a conformational change in the receptor. nih.gov This change can sometimes alter the local environment of the attached Mega 520 dye, leading to a change in its fluorescence properties (e.g., intensity or lifetime), which can be used to report on receptor activation. nih.gov

Following binding, the receptor-ligand complex is often internalized into the cell via endocytosis. pnas.org This trafficking can be monitored in real-time by following the movement of the fluorescent signal from the cell surface into intracellular vesicles like endosomes and lysosomes. pnas.org This mechanism is fundamental for studying receptor turnover, downregulation, and signaling pathway dynamics. Technologies like the SNAP-tag system, where a receptor is genetically fused to a tag that can be covalently labeled with a fluorescent substrate, provide a highly specific way to study only the population of receptors present on the cell surface. neb.com

Probe Design for Enhanced Specificity of this compound in Complex Biological Milieus

Achieving high specificity is critical for any fluorescent probe to ensure that the signal originates from the intended target and not from non-specific interactions. Probe design for a this compound conjugate involves careful consideration of the targeting moiety, the linker, and the fluorophore itself.

Detailed Research Findings: The choice of the targeting ligand is paramount. High-affinity and high-specificity ligands, such as monoclonal antibodies or well-characterized small molecules, are preferred. Alternatively, aptamers—short, single-stranded DNA or RNA molecules selected for high affinity to a specific target—can be used as the recognition element. nih.gov

The linker connecting this compound to the ligand plays a crucial role. It must be stable and should not interfere with the ligand-receptor interaction. The inclusion of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can improve the aqueous solubility of the probe and minimize non-specific hydrophobic interactions with proteins and membranes. nih.gov

The probe's architecture can also be engineered for enhanced specificity. For example, "smart" probes can be designed to fluoresce only upon binding to their target. Molecular Beacons are a classic example; these are oligonucleotide probes that form a hairpin structure, bringing a quencher in proximity to the fluorophore. idtdna.com Hybridization to a target sequence separates the quencher from the fluorophore, resulting in a fluorescent signal. This design principle ensures that only target-bound probes contribute to the signal, dramatically increasing specificity. idtdna.com

Off-Target Interactions and Strategies for Minimization with this compound Conjugates

Detailed Research Findings: Off-target binding is often driven by non-specific forces, such as hydrophobic or electrostatic interactions between the probe and unintended biomolecules. nih.gov A fluorescent conjugate may accumulate in lipid membranes or bind to abundant proteins like human serum albumin. rsc.org Identifying these unintended interactions is a critical part of probe validation. Techniques such as Fluorescence Cross-Correlation Spectroscopy (FCCS) can be used to simultaneously detect target and off-target binding within a cell. nih.gov Furthermore, proteome-wide methods like the cellular thermal shift assay (CETSA) can reveal off-target engagement by identifying proteins whose thermal stability is altered by the probe. mdpi.com

Strategies to minimize off-target effects are closely tied to probe design:

Improving Hydrophilicity: As mentioned, incorporating hydrophilic linkers like PEG can reduce non-specific binding driven by hydrophobicity. nih.gov

Charge Modification: Modifying the net charge of the probe can reduce electrostatic interactions with oppositely charged cellular components.

Use of Blocking Agents: In some experimental setups, pre-incubation with a blocking agent like bovine serum albumin (BSA) can saturate non-specific binding sites.

Computational Screening: In silico methods can be used during the design phase to predict potential off-target interactions for the conjugated ligand, allowing for modification to improve specificity. plos.org

Förster Resonance Energy Transfer (FRET) Applications Involving this compound as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale (typically 1-10 nm), making it ideal for studying molecular interactions, conformational changes, and enzymatic activity. mdpi.com The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov

Detailed Research Findings: A fluorophore with the characteristics of this compound (excitation ~520 nm, red emission >600 nm) would be an excellent FRET acceptor . Its excitation spectrum would likely have a significant overlap with the emission spectrum of common green-emitting donors. evidentscientific.com

As a FRET Acceptor: this compound could be paired with donor fluorophores like Green Fluorescent Protein (GFP), Cyan Fluorescent Protein (CFP), or organic dyes such as fluorescein (B123965) (FAM) or Alexa Fluor 488. nih.govevidentscientific.com When a protein labeled with a GFP donor interacts with a protein labeled with a Mega 520 acceptor, excitation of GFP would lead to emission from Mega 520, providing a direct readout of the protein-protein interaction.

As a FRET Donor: While less common for a red dye, if Mega 520 were to act as a donor, it would need to be paired with an acceptor that absorbs light at an even longer wavelength (in the far-red or near-infrared).

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "molecular ruler." bmglabtech.com This principle is exploited in biosensors where, for example, a substrate peptide is labeled with a donor and an acceptor. Cleavage of the peptide by a protease separates the two fluorophores, leading to a loss of FRET, which can be measured to quantify enzyme activity.

Table 4.5.1: Potential FRET Pairs Involving this compound as an Acceptor This table shows potential donor fluorophores that could be paired with this compound, along with their typical emission wavelengths and the calculated Förster distance (R₀), which is the distance at which FRET efficiency is 50%.

| Donor Fluorophore | Donor Emission Max (λem) | Acceptor (Hypothetical) | Förster Distance (R₀) | Application Example |

| Green Fluorescent Protein (GFP) | ~509 nm | This compound | ~5-6 nm | Studying protein-protein interactions in live cells. bmglabtech.com |

| Fluorescein (FITC/FAM) | ~520 nm | This compound | ~5.5-6.5 nm | Nucleic acid hybridization assays; protease cleavage sensors. nih.gov |

| Alexa Fluor 488 | ~519 nm | This compound | ~6-7 nm | High-performance imaging of molecular interactions. |

| Cyan Fluorescent Protein (CFP) | ~477 nm | This compound | ~4.5-5.5 nm | Detecting ligand-induced conformational changes in receptors. evidentscientific.com |

Applications of Fluorescent Red Mega 520 in Advanced Microscopy and Imaging Modalities

Super-Resolution Microscopy Techniques Utilizing Fluorescent Red Mega 520 (e.g., STORM, PALM, STED)

Super-resolution microscopy (SRM) encompasses techniques that bypass the diffraction limit of light, enabling visualization of subcellular structures with nanoscale resolution. microscopyu.comjacksonimmuno.com Major SRM modalities include Stimulated Emission Depletion (STED) microscopy, and Single-Molecule Localization Microscopy (SMLM) methods like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). nih.govjacksonimmuno.com

The suitability of a fluorophore for these techniques depends on specific photophysical properties:

STED: This technique uses a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the focal spot, narrowing the effective point spread function (PSF). jacksonimmuno.com Ideal dyes for STED must be highly photostable to withstand the high-intensity depletion laser and their emission spectrum must overlap with the STED laser wavelength. myscope.training

STORM/PALM: These methods rely on the temporal separation of fluorescence signals from individual molecules. nih.gov Fluorophores must be capable of photoswitching between a fluorescent "on" state and a dark "off" state. nih.gov For STORM, this is often achieved for conventional dyes by using specific imaging buffers that induce stochastic blinking. nih.gov

The large Stokes shift of this compound is advantageous in multicolor imaging, a feature often combined with super-resolution techniques. However, its specific performance regarding the high photostability required for STED or the photoswitching characteristics essential for STORM and PALM is not extensively documented in dedicated research findings. While its general properties make it a candidate for fluorescence imaging, its specific validation for super-resolution applications remains to be detailed in peer-reviewed studies.

| Technique | Principle | Key Fluorophore Requirement |

| STED | A depletion laser narrows the fluorescence emission spot. jacksonimmuno.com | High photostability; Emission spectrum must overlap with depletion laser. myscope.training |

| STORM | Stochastic activation of photoswitchable organic dyes. nih.gov | Reversible switching between bright and dark states; High photon output. thermofisher.com |

| PALM | Localization of photoactivatable or photoconvertible fluorescent proteins. nih.gov | Ability to be activated by a specific wavelength of light. nih.gov |

Multi-Photon Excitation Microscopy with this compound for Deep Tissue Imaging

Multi-photon excitation (MPE) microscopy, most commonly two-photon excitation (TPE) microscopy, is a powerful technique for imaging deep within scattering biological tissues. nih.govwikipedia.org It utilizes the simultaneous absorption of two or more lower-energy photons to excite a fluorophore, a non-linear process that occurs only at the focal point of a high-power pulsed laser. wikipedia.org This localized excitation provides intrinsic optical sectioning and, by using near-infrared (NIR) light, minimizes tissue scattering and phototoxicity, allowing for greater penetration depths compared to conventional confocal microscopy. wikipedia.orgnih.gov

The effectiveness of a fluorophore for MPE is determined by its two-photon absorption cross-section at a given wavelength. While this compound is efficiently excited by single-photon absorption in the visible spectrum (~520 nm), its utility for multi-photon microscopy would depend on its two-photon absorption spectrum. Dyes used for deep-tissue imaging are typically excited by wavelengths in the 700-1700 nm range. nih.govnih.gov There is a lack of specific published data detailing the two-photon cross-section of this compound, which is a critical parameter for predicting its performance and applicability in MPE for deep tissue imaging.

Light-Sheet Microscopy Applications of this compound in Volumetric Imaging

Light-sheet fluorescence microscopy (LSFM), also known as Selective Plane Illumination Microscopy (SPIM), illuminates a sample from the side with a thin plane of light, while detection occurs orthogonally. nih.govibidi.com This method dramatically reduces phototoxicity and photobleaching by confining illumination to the focal plane being imaged. miltenyibiotec.com LSFM is exceptionally fast, as it captures an entire plane at once, making it ideal for the volumetric imaging of large samples like embryos, organoids, or cleared tissues over long periods. ibidi.commiltenyibiotec.com

Successful LSFM requires bright and highly photostable fluorophores to generate sufficient signal during rapid, plane-by-plane acquisition. nih.gov The spectral properties of this compound, with its emission in the red part of the spectrum, can be advantageous for reducing background autofluorescence in some biological samples. sigmaaldrich.com Its suitability for LSFM would be contingent on its brightness and stability under light-sheet illumination conditions. While it is designed for fluorescence microscopy, specific studies demonstrating the use of this compound in LSFM for volumetric imaging are not prominent in the scientific literature.

Fluorescence Correlation Spectroscopy (FCS) and Single-Molecule Tracking with this compound

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a microscopic observation volume (typically ~1 femtoliter) to provide quantitative information about molecular concentration, diffusion coefficients, and binding interactions. wikipedia.orgfrontiersin.org Single-molecule tracking (SMT) similarly observes individual fluorophores over time to map their trajectories and understand dynamic processes. libretexts.org

Both techniques demand fluorophores with high brightness and photostability to ensure that single molecules provide a detectable and lasting signal. sigmaaldrich.commdpi.com The small molecular size of a dye is also beneficial, as it is less likely to perturb the natural behavior of the biomolecule to which it is attached. libretexts.org The manufacturer of this compound notes its small size as a potential advantage for applications like DNA sequencing and FISH microscopy. This characteristic could, in principle, make it a suitable candidate for FCS and SMT studies. However, detailed research findings that specifically employ this compound for FCS or SMT to analyze molecular dynamics are not extensively available.

Advanced Image Deconvolution and Quantitative Analysis Techniques for this compound Data

Images acquired through fluorescence microscopy are inherently blurred by the diffraction of light, a process mathematically described by the point spread function (PSF) of the microscope. arxiv.orgscilifelab.se Image deconvolution is a computational process that aims to reverse this effect, reassigning out-of-focus light to its correct location, thereby increasing image contrast and resolution. evidentscientific.comzeiss.com Algorithms for deconvolution can be non-iterative (e.g., Inverse Filter) or iterative (e.g., Richardson-Lucy), with the latter generally providing more robust results. evidentscientific.comnumberanalytics.com

Quantitative analysis of fluorescence microscopy data involves extracting meaningful numerical information from images, such as protein expression levels, object counts, or colocalization metrics. nih.govscian.cl The quality of this analysis is critically dependent on the quality of the raw data. evidentscientific.com

Cellular and Subcellular Research Applications of Fluorescent Red Mega 520

Organelle-Specific Labeling and Dynamics Using Fluorescent Red Mega 520 Probes

The ability to selectively label specific organelles is crucial for understanding their structure, function, and dynamic behavior within the complex cellular environment. takarabio.comassaygenie.com this compound, through conjugation to specific targeting molecules, can be directed to various organelles. scbt.comscbt.com

Probes targeting mitochondria, the cell's powerhouses, allow for the visualization of their intricate network and dynamic processes like fission and fusion. stemcell.combio-rad.comabcam.com For instance, some fluorescent dyes accumulate in mitochondria based on the mitochondrial membrane potential, providing insights into the metabolic state of the cell. stemcell.comabcam.com Similarly, probes can be designed to selectively accumulate in lysosomes, the cell's recycling centers, by taking advantage of their acidic internal environment. biolegend.comnih.govthermofisher.com This enables the study of lysosomal trafficking and their role in processes like autophagy. biolegend.com

The use of fluorescent proteins fused with organelle-specific targeting sequences offers another powerful strategy for labeling. takarabio.comassaygenie.comsinobiological.com These genetically encoded markers can provide long-term, stable labeling of organelles like the endoplasmic reticulum, Golgi apparatus, and nucleus, facilitating the study of their dynamics over extended periods. takarabio.comsinobiological.comthermofisher.com The development of multi-color labeling, where different organelles are tagged with distinct fluorescent probes, allows for the simultaneous visualization of their interactions and spatial relationships. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Organelle-Specific Probes and Their Applications

| Organelle | Targeting Strategy | Example Probe Type | Research Application |

| Mitochondria | Membrane potential-dependent accumulation | Hydrophobic dyes with cell-retaining groups stemcell.combio-rad.comabcam.com | Studying mitochondrial morphology, distribution, and activity. stemcell.combio-rad.comabcam.com |

| Lysosomes | Accumulation in acidic environment | Acidotropic probes biolegend.comnih.govthermofisher.com | Tracking lysosomal movement and pH changes. biolegend.comnih.gov |

| Nucleus | DNA intercalation or specific protein binding | DNA-binding dyes | Visualizing nuclear structure and events during cell division. |

| Endoplasmic Reticulum | Fusion with ER-resident proteins | Fluorescent protein fusions (e.g., with Calreticulin) sinobiological.comthermofisher.com | Investigating ER morphology and protein trafficking. sinobiological.comthermofisher.com |

| Golgi Apparatus | Fusion with Golgi-resident proteins | Fluorescent protein fusions (e.g., with Galactosyltransferase) sinobiological.comthermofisher.com | Studying protein glycosylation and sorting. sinobiological.comthermofisher.com |

Real-Time Tracking of Intracellular Processes with this compound Conjugates

The ability to track cellular processes in real-time provides invaluable insights into the dynamic nature of the cell. this compound, when conjugated to specific biomolecules, serves as a powerful tool for monitoring these events. uminho.pt

One key application is the tracking of proteins. By covalently linking this compound to a protein of interest, researchers can follow its movement, localization, and interactions within the cell. scbt.complos.org This has been instrumental in understanding protein transport, assembly into larger complexes, and degradation. nih.gov For example, the dynamics of cytoskeletal proteins like actin and tubulin can be visualized, revealing their roles in cell motility, division, and intracellular transport. biotium.com

Furthermore, the movement of vesicles and the process of endocytosis can be monitored. nih.govbiorxiv.orgelifesciences.org By labeling cargo molecules or components of the endocytic machinery, scientists can track the formation of endocytic vesicles, their transport through the cytoplasm, and their eventual fusion with other organelles like lysosomes. nih.govubc.ca This has provided a deeper understanding of how cells internalize nutrients, signaling molecules, and even pathogens. nih.gov The use of phototransformable fluorescent proteins, which can be activated or change color upon light stimulation, offers an even more precise way to follow a specific subpopulation of molecules over time. nih.govrsc.org

Table 2: Research Findings from Real-Time Tracking with Fluorescent Conjugates

| Intracellular Process | Labeled Component | Key Finding |

| Protein Trafficking | Newly synthesized proteins | Visualization of protein transport from the endoplasmic reticulum to the Golgi and their final destinations. nih.gov |

| Endocytosis | Clathrin, a key endocytic protein | Characterization of the step-by-step assembly and disassembly of the clathrin coat during vesicle formation. elifesciences.orgnih.gov |

| Viral Entry | Individual virus particles | Revelation that viruses can utilize multiple endocytic pathways to enter a host cell. nih.gov |

| Organelle Dynamics | Mitochondria | Observation of continuous fission and fusion events, highlighting the dynamic nature of the mitochondrial network. nih.gov |

| Cytoskeletal Dynamics | Tubulin | Real-time visualization of microtubule polymerization and depolymerization during cell division. biotium.com |

Cellular Uptake and Trafficking Mechanisms of this compound Derivatives

Understanding how substances enter a cell and where they are transported is fundamental to cell biology and drug delivery. This compound derivatives are valuable tools for investigating these cellular uptake and trafficking mechanisms. uminho.pt

By conjugating this compound to various molecules, from small drugs to larger nanoparticles, researchers can visualize their entry into cells. uminho.ptnih.gov One of the primary uptake routes is endocytosis, a process where the cell membrane engulfs substances to form vesicles. ubc.canih.gov Different forms of endocytosis exist, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. nih.govmdpi.com

To determine the specific pathway a this compound-labeled substance takes, researchers often use pharmacological inhibitors that block a particular endocytic route. nih.gov For example, if inhibiting clathrin-mediated endocytosis reduces the uptake of the fluorescent conjugate, it suggests this is a major entry mechanism. nih.govnih.gov Another approach is to co-localize the fluorescent conjugate with known markers for different endocytic compartments, such as early endosomes, late endosomes, and lysosomes. nih.govresearchgate.net This co-localization can be observed using fluorescence microscopy. researchgate.net For instance, if the red fluorescence of a Mega 520 conjugate overlaps with the green fluorescence of a marker for early endosomes, it indicates the conjugate has been internalized into these organelles. nih.gov

The subsequent trafficking of the internalized substance can also be followed over time, revealing its ultimate fate within the cell, whether it is recycled back to the cell surface, degraded in lysosomes, or transported to other organelles. nih.govnih.gov

Table 3: Investigating Cellular Uptake Mechanisms

| Uptake Mechanism | Experimental Approach | Expected Outcome with this compound Conjugate |

| Clathrin-Mediated Endocytosis | Inhibition with chlorpromazine | Reduced intracellular fluorescence. nih.gov |

| Caveolin-Mediated Endocytosis | Inhibition with genistein (B1671435) or filipin | Reduced intracellular fluorescence. nih.gov |

| Macropinocytosis | Inhibition with amiloride (B1667095) or cytochalasin D | Reduced intracellular fluorescence. nih.gov |

| Passive Diffusion | Incubation at 4°C | Unchanged or slightly reduced intracellular fluorescence. nih.gov |

| Receptor-Mediated Endocytosis | Competition with unlabeled ligand | Reduced intracellular fluorescence. |

Live-Cell Imaging Strategies Employing this compound

Live-cell imaging allows researchers to study cellular processes in their native context, providing dynamic information that is lost in fixed-cell preparations. baseclick.eu this compound is well-suited for various live-cell imaging strategies due to its brightness and photostability.

Confocal microscopy is a widely used technique that provides high-resolution optical sections of a cell, reducing out-of-focus blur and improving image clarity. nih.gov This is particularly useful for visualizing the fine details of subcellular structures labeled with this compound. nih.gov

For studying dynamic processes, time-lapse microscopy is employed, where images are captured at regular intervals. This allows researchers to create movies of cellular events, such as organelle movement, cell division, or the trafficking of fluorescently labeled molecules. nih.gov

Super-resolution microscopy techniques, such as PALM and STORM, have broken the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. rsc.org Fluorescent probes like this compound, when used in conjunction with these advanced imaging modalities, can reveal the intricate organization of molecular machineries within the cell. rsc.orgnih.gov

A key consideration in live-cell imaging is minimizing phototoxicity, as intense illumination can damage cells and alter their normal physiology. nih.gov The brightness of this compound allows for the use of lower excitation light intensities, which helps to maintain cell health during long-term imaging experiments.

Table 4: Live-Cell Imaging Techniques and Their Applications with this compound

| Imaging Technique | Principle | Application with this compound |

| Confocal Microscopy | Rejects out-of-focus light to create sharp optical sections. nih.gov | High-resolution imaging of labeled organelles and subcellular structures. nih.gov |

| Time-Lapse Microscopy | Acquires images at sequential time points. | Tracking the dynamics of proteins, vesicles, and organelles over time. nih.gov |

| Total Internal Reflection Fluorescence (TIRF) Microscopy | Excites a thin layer of the specimen near the coverslip. biorxiv.org | Imaging processes at the plasma membrane, such as endocytosis and exocytosis. biorxiv.org |

| Super-Resolution Microscopy (e.g., PALM, STORM) | Achieves resolution beyond the diffraction limit of light. rsc.org | Nanoscale visualization of molecular complexes and cellular ultrastructure. rsc.orgnih.gov |

| Two-Photon Microscopy | Uses non-linear excitation to reduce phototoxicity and increase penetration depth. chanzuckerberg.com | Deep-tissue imaging in living organisms. chanzuckerberg.com |

Quantification of Cellular Events Using this compound-Based Assays

Beyond qualitative visualization, this compound enables the quantitative analysis of cellular events. sigmaaldrich.com This is achieved by measuring the intensity and distribution of the fluorescent signal, which can be correlated with the amount or concentration of the labeled substance. virginia.edu

Flow cytometry is a powerful technique that rapidly analyzes the fluorescence of individual cells in a population. baseclick.euvirginia.edu By labeling cells with a this compound conjugate, researchers can quantify the uptake of the conjugate on a cell-by-cell basis. nih.govthermofisher.com This is useful for screening the efficiency of drug delivery systems or for identifying subpopulations of cells with different uptake capacities. thermofisher.com

Image-based quantification involves analyzing fluorescence microscopy images to extract numerical data. Software can be used to measure the fluorescence intensity within specific cellular compartments, such as the nucleus or lysosomes. researchgate.net This allows for the quantification of protein expression levels, the accumulation of drugs in specific organelles, or the kinetics of intracellular transport. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure the proximity between two fluorescent molecules. nih.gov By labeling two interacting proteins with a FRET pair of fluorophores (one of which could be a red fluorescent protein), researchers can detect and quantify their interaction in living cells. nih.gov The efficiency of energy transfer is dependent on the distance between the two fluorophores, providing a molecular ruler to study protein-protein interactions.

Table 5: Quantitative Assays Using this compound

| Assay | Principle | Information Obtained |

| Flow Cytometry | Measures fluorescence of individual cells in a fluid stream. virginia.eduthermofisher.com | Quantification of cellular uptake, protein expression levels, and cell population analysis. nih.govthermofisher.com |

| Image-Based Intensity Measurement | Quantifies fluorescence intensity in defined regions of an image. | Measurement of protein concentration, organelle pH, and ion concentration. |

| Fluorescence Correlation Spectroscopy (FCS) | Analyzes fluorescence fluctuations in a small observation volume. | Determination of molecular concentration and diffusion coefficients. |

| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two closely positioned fluorophores. nih.gov | Detection and quantification of protein-protein interactions and conformational changes. nih.gov |

| Quantitative PCR (in conjunction with fluorescent probes) | Monitors DNA amplification in real-time using fluorescence. | Quantification of gene expression levels. |

Applications of Fluorescent Red Mega 520 in Molecular Biology and Biochemistry Research

Nucleic Acid Detection and Hybridization Assays with Fluorescent Red Mega 520

While specific applications detailing the use of this compound for nucleic acid detection are not extensively documented in peer-reviewed literature, its inherent properties make it a promising candidate for such assays. Manufacturers suggest its potential use in techniques like DNA sequencing and Fluorescence In Situ Hybridization (FISH) microscopy. sigmaaldrich.com The dye's small size and direct conversion of excitation light into emission are advantageous for these applications. sigmaaldrich.com

In FISH, fluorescent probes are used to detect specific DNA or RNA sequences within cells or tissues. nih.govnih.gov The large Stokes shift of this compound would be particularly beneficial in multiplex FISH, where multiple targets are visualized simultaneously using different colored fluorophores. thermofisher.com This large separation between excitation and emission wavelengths helps to minimize spectral overlap and reduce background noise, leading to clearer and more easily interpretable results. sigmaaldrich.com The dye can be excited using common light sources like argon lasers (488 nm), which are also used for other popular fluorophores, allowing for its integration into existing multicolor experimental setups. sigmaaldrich.com

Chemical methods for labeling nucleic acids often involve attaching fluorescent dyes to the DNA or RNA molecules. thermofisher.comnih.gov A dye like this compound, typically in a reactive form like an NHS ester, could be attached to modified nucleic acids for use as probes in various hybridization assays, including microarray analysis and dot blots. nih.govthermofisher.com

Table 1: Spectral Properties of this compound

| Property | Value | Source |

|---|---|---|

| Excitation Maximum (in 0.1M phosphate (B84403) pH 7.0) | 556 nm | sigmaaldrich.com |

| Emission Maximum (in 0.1M phosphate pH 7.0) | 667 nm | sigmaaldrich.com |

| Stokes Shift (in 0.1M phosphate pH 7.0) | 111 nm | sigmaaldrich.com |

Protein Labeling and Functional Studies Utilizing this compound

The most common application of this compound is in the labeling of proteins for subsequent functional and localization studies. sigmaaldrich.comthermofisher.com The dye is commercially available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amine groups (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins to form stable covalent bonds. sigmaaldrich.comscbt.com This process allows for the creation of fluorescently tagged proteins that can be tracked and quantified in a variety of experimental contexts. scbt.com

The labeling procedure involves dissolving the protein in a suitable buffer (typically at a slightly alkaline pH of around 9.0 to facilitate the reaction) and adding the reactive dye. sigmaaldrich.com The ratio of dye to protein must be carefully controlled to avoid overlabeling, which can lead to fluorescence quenching and potentially alter the protein's function. sigmaaldrich.com After incubation, the unbound dye is separated from the labeled protein conjugate, usually by size-exclusion chromatography. sigmaaldrich.com

Once labeled, these fluorescent proteins can be used in a range of functional assays. For example, a related dye, Red Mega 500, has been used in a fluorescence displacement assay to study the binding of small molecules to Human Serum Albumin (HSA). nih.gov In such assays, the fluorescence of the dye is altered upon binding to the protein, and the displacement of the dye by a competing compound can be measured as a change in fluorescence, allowing for the screening of potential drug candidates. nih.gov

Table 2: General Protocol for Labeling Proteins with this compound NHS Ester

| Step | Description | Source |

|---|---|---|

| 1. Reagent Preparation | Dissolve the protein in a bicarbonate buffer (e.g., 50 mM, pH 9.0). Prepare a stock solution of this compound NHS ester in an amine-free solvent like DMF. | sigmaaldrich.com |

| 2. Labeling Reaction | Add the dye stock solution to the protein solution while stirring. The molar ratio of dye to protein is critical and typically ranges from equimolar to a slight excess of the dye. | sigmaaldrich.com |

| 3. Incubation | Allow the reaction to proceed for a set time, for instance, one hour at room temperature. | sigmaaldrich.com |

| 4. Purification | Separate the fluorescently labeled protein from the unreacted, free dye using a size-exclusion column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein. | sigmaaldrich.com |

Enzyme Activity Monitoring and Protease Assays with this compound Substrates

Fluorescent assays are a highly sensitive method for measuring enzyme activity. nih.govantibodiesinc.comnih.gov These assays often rely on substrates that become fluorescent or change their fluorescent properties upon enzymatic modification. thermofisher.com A common strategy for protease assays is the use of a heavily labeled protein substrate, like casein, where the fluorophores are in close proximity, causing their fluorescence to be quenched. When a protease cleaves the substrate into smaller peptides, the fluorophores are separated, relieving the quenching effect and resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

Although specific, commercially available protease substrates using this compound are not explicitly detailed in the surveyed literature, the dye's chemistry allows for its use in creating such custom reagents. By following protein labeling protocols, one could conjugate this compound to a generic protease substrate like casein or a specific peptide sequence recognized by a particular enzyme. sigmaaldrich.com

Another advanced method is Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from an excited donor fluorophore to an acceptor molecule when they are close. thno.org A peptide substrate can be synthesized with a FRET pair of dyes at either end. Cleavage of the peptide by a protease separates the dyes, disrupting FRET and leading to a measurable change in fluorescence. thno.org Given its spectral properties, this compound could potentially serve as a donor or acceptor in a FRET pair for a custom protease assay.

Immunoassays and Immunofluorescence Techniques Employing this compound Conjugates

Immunofluorescence is a powerful technique that uses antibodies to label specific antigens within cells and tissues. histologicaltechniques.comnumberanalytics.com this compound is utilized in this field through its conjugation to secondary antibodies. For example, an anti-mouse IgG antibody conjugated to Mega 520 is available, which can be used to detect a primary antibody raised in a mouse. This indirect immunofluorescence approach provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody. bio-rad-antibodies.com

The unique spectral properties of this compound make it particularly suitable for multicolor immunofluorescence experiments. sigmaaldrich.comsigmaaldrich.com Its large Stokes shift minimizes bleed-through, which is the spillover of emission signals into adjacent detection channels, a common problem when using multiple fluorophores with overlapping spectra. bio-rad-antibodies.com This allows for a more accurate and distinct visualization of different cellular components simultaneously. nih.gov

Beyond microscopy, these fluorescent conjugates are applicable in various immunoassays, such as flow cytometry and bead-based multiplex assays, where the fluorescence signal is used to quantify the amount of a target analyte. bio-rad.comapsnet.org

Table 3: Example of a this compound Conjugate for Immunoassays

| Conjugate | Host | Excitation Max. (nm) | Emission Max. (nm) | Application | Source |

|---|

High-Throughput Screening Methodologies Leveraging this compound Detection

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify those with specific biological activities. tau.ac.il Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and suitability for miniaturization. nih.govnih.gov

The properties of this compound—namely its brightness and large Stokes shift—make it a strong candidate for the development of robust HTS assays. sigmaaldrich.comsigmaaldrich.com For instance, enzyme inhibition or receptor binding assays can be designed based on changes in fluorescence polarization (FP) or FRET. nih.gov In FP assays, a small, fluorescently labeled molecule (like a peptide labeled with Mega 520) tumbles rapidly in solution, resulting in low polarization. If it binds to a large protein, its tumbling slows, and polarization increases. A drug candidate that inhibits this binding would prevent the polarization increase, providing a clear signal for screening. nih.gov A related dye, Red Mega 500, has been successfully used in a displacement assay for HTS. nih.gov

Some HTS platforms, such as the Fiber-optic Array Scanning Technology (FAST), use multiple detection channels, including one at 520 nm and another at 580 nm, after excitation at 488 nm. nih.govacs.org It is important to note that in this specific system, the 520 nm channel is used to measure and subtract autofluorescence from the sample, rather than to detect a primary signal from a dye like this compound, which emits at a much longer wavelength (~667 nm). sigmaaldrich.comnih.govacs.org However, the development of custom HTS assays that specifically leverage the long-wavelength emission of this compound is feasible and would benefit from reduced interference from cellular autofluorescence, which is typically found in the green part of the spectrum. acs.org

Fluorescent Red Mega 520 in Flow Cytometry and Cell Sorting Methodologies

Multi-Parameter Flow Cytometry Panel Design Incorporating Fluorescent Red Mega 520

Effective multi-parameter flow cytometry hinges on the strategic selection and combination of fluorochromes to maximize data resolution while minimizing spectral overlap. nih.govbiotium.com The incorporation of this compound into a panel requires a thorough understanding of its spectral properties, the instrumentation, and the biology of the target cell populations. biotium.comfishersci.at

Key principles for panel design include:

Instrument Configuration: A comprehensive knowledge of the flow cytometer's lasers, detectors, and filters is paramount. nih.govbiotium.comfishersci.at this compound, with an excitation maximum around 520-524 nm and a far-red emission maximum at approximately 664 nm, is suitable for cytometers equipped with a green or yellow-green laser. sigmaaldrich.comcellsignal.com

Fluorochrome Brightness and Antigen Density: A fundamental rule in panel design is to pair bright fluorochromes with antigens that have low expression levels and dimmer fluorochromes with highly expressed antigens. bio-rad-antibodies.comchembuyersguide.com This strategy enhances the resolution of rare or weakly-positive populations. The brightness of this compound will influence its suitability for specific targets within a panel.

Spectral Overlap: Fluorochromes emit light over a range of wavelengths, which can spill into the detectors intended for other dyes, a phenomenon known as spectral spillover. biotium.commsesupplies.com Dyes like the related DY-520XL are noted to have wide emission ranges that can increase spillover into adjacent channels. sigmaaldrich.com Therefore, when using this compound, it is crucial to carefully select other fluorochromes in the panel to minimize this overlap. Placing dyes with significant spectral overlap on mutually exclusive markers (e.g., CD3 on T-cells and CD19 on B-cells) can mitigate the impact on data interpretation. bio-rad-antibodies.com

Table 1: Spectral Properties of this compound This table is based on data for Mega 520 and the spectrally similar DY-520XL.

| Property | Wavelength (nm) | Optimal Laser |

|---|---|---|

| Excitation Maximum | ~520-524 sigmaaldrich.comcellsignal.com | Yellow-Green (561 nm), Blue (488 nm) sigmaaldrich.com |

| Emission Maximum | ~664 sigmaaldrich.comcellsignal.com | Red |

Table 2: Example Multi-Parameter Panel Incorporating this compound This is a hypothetical panel for immunophenotyping human peripheral blood mononuclear cells (PBMCs).

| Marker | Cell Type | Fluorochrome | Excitation Laser |

|---|---|---|---|

| CD45 | All Leukocytes | BV421 | Violet (405 nm) |

| CD3 | T-Cells | FITC | Blue (488 nm) |

| CD19 | B-Cells | PE | Yellow-Green (561 nm) |

| CD8 | Cytotoxic T-Cells | This compound | Yellow-Green (561 nm) |

| CD56 | NK Cells | APC | Red (640 nm) |

| Viability | Dead Cells | Fixable Viability Dye eFluor™ 780 | Red (640 nm) |

Cellular Phenotyping and Subpopulation Analysis Using this compound

Cellular phenotyping by flow cytometry allows for the identification and quantification of distinct cell subpopulations within a heterogeneous sample based on the expression of specific surface or intracellular antigens. thermofisher.com This is achieved by labeling cells with antibodies conjugated to fluorescent dyes.

This compound is available as an NHS-ester, which facilitates its conjugation to primary antibodies or other proteins with available amine groups. humeau.combdbiosciences.com Furthermore, pre-conjugated secondary antibodies, such as Mega 520-goat anti-mouse IgG and Mega 520-goat anti-rabbit IgG, are available, enabling its use in indirect immunofluorescence staining protocols. cellsignal.com

In practice, a researcher could use a primary antibody targeting a specific cellular marker (e.g., CD4 for helper T-cells or CD8 for cytotoxic T-cells) and then use a secondary antibody conjugated to this compound to detect it. By combining this with other fluorescently labeled antibodies in a multi-parameter panel, complex subpopulations can be dissected. For example, researchers can identify mutationally distinct subpopulations of cells and analyze their unique characteristics and spatial distribution within tissues. The analysis relies on gating strategies to isolate populations of interest based on their fluorescence intensity in the channel corresponding to this compound and other dyes in the panel.

Viability and Apoptosis Assays with this compound Stains

Flow cytometry is a powerful tool for assessing cell health, including viability, apoptosis, and necrosis. chembuyersguide.com Assays to detect these processes often rely on dyes that measure membrane integrity, enzymatic activity, or specific apoptotic events. msesupplies.com

Common methods for assessing apoptosis by flow cytometry include:

Annexin V Staining: Fluorescently labeled Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis. fishersci.at

Caspase Activity Assays: These assays use fluorogenic substrates that become fluorescent upon cleavage by active caspases (e.g., caspase-3/7), which are key executioners of apoptosis. msesupplies.com

DNA Fragmentation Analysis: Methods like the TUNEL assay label DNA breaks that are characteristic of late-stage apoptosis.

While this compound is designed for multicolor applications, the searched literature does not indicate its use as a primary, standalone dye for viability or apoptosis detection. sigmaaldrich.com Its primary role is in immunophenotyping through antibody conjugation. humeau.comcellsignal.com It is important to distinguish it from other dyes with "520" in their names, such as Fixable Viability Dye eFluor™ 520, which is specifically designed to discriminate live from dead cells by covalently binding to amines. bio-rad-antibodies.com This viability dye has different spectral properties (488 nm excitation, ~522 nm emission) from this compound. bio-rad-antibodies.com

Therefore, in an apoptosis experiment, this compound would typically be used as a conjugate on an antibody to phenotype the apoptotic cells (e.g., to determine if they are T-cells or B-cells), while a dedicated viability dye (like Propidium Iodide or a fixable viability stain) and an apoptosis marker (like Annexin V-FITC) would be used in other channels to identify the live, apoptotic, and dead populations.

High-Speed Cell Sorting Strategies Based on this compound Signal

Fluorescence-activated cell sorting (FACS) is a specialized type of flow cytometry that physically separates a heterogeneous mixture of cells into purified subpopulations based on their fluorescent characteristics. This technique is invaluable for a wide range of downstream applications, from culturing specific cell types to single-cell genomics.

The signal from this compound can be used as a sorting parameter. Cells labeled with the dye, for instance, via a specific antibody-conjugate, can be identified by the sorter's detectors. Based on user-defined gating, the instrument applies a charge to droplets containing the desired cells, which are then deflected into a collection tube. High-speed sorters can process tens of thousands of events per second, enabling the rapid isolation of even rare cell populations.

The success of a sort based on the this compound signal depends on several factors:

Signal Brightness: A bright signal provides a better separation between the positive and negative populations, leading to higher purity and recovery of the sorted cells.

Signal Specificity: The labeling must be specific to the target population to avoid contaminating the sorted fraction with unwanted cells.

Instrument Setup: Proper calibration of the cell sorter, including droplet delay and laser alignment, is critical for efficient and accurate sorting.

Table 3: Key Considerations for High-Speed Cell Sorting with this compound

| Consideration | Importance |

|---|---|

| Signal Resolution | A well-resolved positive population is essential for setting an accurate sort gate. |

| Cell Viability | Sorting is performed on live cells; maintaining cell health throughout the process is crucial. |

| Purity vs. Yield | Sort gates can be adjusted to prioritize the purity of the sorted population or the total yield. |

| Controls | Proper controls, including unstained and single-color controls, are necessary for setting up the sorter correctly. |

Compensation and Spectral Unmixing Considerations for this compound in Flow Cytometry